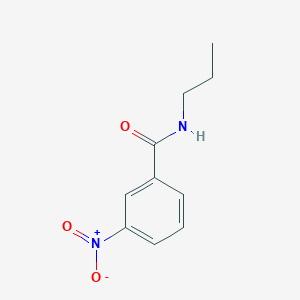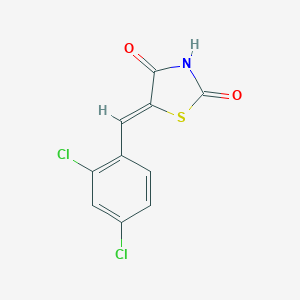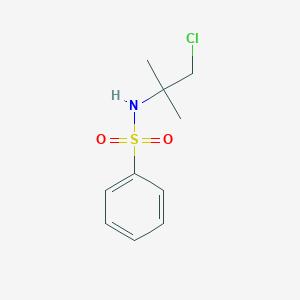![molecular formula C20H22O4 B187617 4-[(4-hexylbenzoyl)oxy]benzoic acid CAS No. 111833-05-7](/img/structure/B187617.png)
4-[(4-hexylbenzoyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-hexylbenzoyl)oxy]benzoic acid: is an organic compound with the molecular formula C20H22O4 It is a derivative of benzoic acid and is characterized by the presence of a hexyl group and a carboxyphenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hexyl-, 4-carboxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-hexylbenzoic acid with 4-carboxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-[(4-hexylbenzoyl)oxy]benzoic acid can undergo oxidation reactions, particularly at the hexyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 4-hexylbenzoic alcohol.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 4-[(4-hexylbenzoyl)oxy]benzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials.
Biology: In biological research, this compound can be used to study the interactions of ester derivatives with biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of ester-containing molecules.
Industry: In the industrial sector, benzoic acid, 4-hexyl-, 4-carboxyphenyl ester can be used in the production of polymers, coatings, and plasticizers. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-hexyl-, 4-carboxyphenyl ester involves its interaction with molecular targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis, releasing benzoic acid and the corresponding alcohol. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.
Comparación Con Compuestos Similares
Benzoic acid, 4-hexyl ester: Similar structure but lacks the carboxyphenyl ester group.
Benzoic acid, 4-carboxyphenyl ester: Similar structure but lacks the hexyl group.
Hexyl benzoate: An ester of benzoic acid with a hexyl group but without the carboxyphenyl group.
Uniqueness: 4-[(4-hexylbenzoyl)oxy]benzoic acid is unique due to the presence of both a hexyl group and a carboxyphenyl ester group. This dual functionality allows for a broader range of chemical reactions and interactions compared to its similar compounds. The combination of these groups enhances its versatility in synthetic applications and potential biological activities.
Propiedades
Número CAS |
111833-05-7 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-(4-hexylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22) |
Clave InChI |
ZTJIGZMNTRKRHK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide](/img/structure/B187543.png)



![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)

![4-Piperidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B187549.png)



